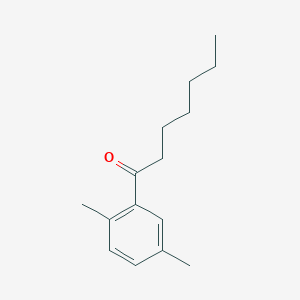

1-(2,5-Dimethylphenyl)heptan-1-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2,5-dimethylphenyl)heptan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-4-5-6-7-8-15(16)14-11-12(2)9-10-13(14)3/h9-11H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJGWUCWDNFBQEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)C1=C(C=CC(=C1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Organic Transformations of 1 2,5 Dimethylphenyl Heptan 1 One

Chemical Reactions of the Ketone Functional Group

The carbonyl group (C=O) of the heptanone chain is a site of significant chemical reactivity, primarily due to the polarity of the carbon-oxygen double bond and the acidity of the α-hydrogens.

Nucleophilic Addition Reactions

The carbon atom of the carbonyl group in 1-(2,5-dimethylphenyl)heptan-1-one is electrophilic and susceptible to attack by nucleophiles. youtube.com This leads to nucleophilic addition reactions, a fundamental class of reactions for ketones. youtube.compearson.com The general mechanism involves the attack of a nucleophile on the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide ion yields the final addition product. youtube.com The reactivity of the ketone in these reactions is influenced by both steric and electronic factors. youtube.com The presence of the bulky 2,5-dimethylphenyl group and the heptyl chain can sterically hinder the approach of the nucleophile to the carbonyl carbon. youtube.com

Enol and Enolate Chemistry

Like other carbonyl compounds with α-hydrogens, this compound can exist in equilibrium with its enol tautomer. pdx.edufiveable.me Enols are characterized by the presence of a hydroxyl group attached to a carbon-carbon double bond. fiveable.me This keto-enol tautomerism is typically catalyzed by either acid or base. pdx.edu

Under basic conditions, the removal of an α-hydrogen by a base leads to the formation of an enolate ion. fiveable.memasterorganicchemistry.com The negative charge on the enolate is delocalized through resonance between the α-carbon and the oxygen atom, making it a potent nucleophile. masterorganicchemistry.com The formation and reactivity of enolates are central to many carbon-carbon bond-forming reactions in organic synthesis. fiveable.me The acidity of the α-hydrogens in this compound is a key factor in enolate formation, with pKa values for similar ketones typically in the range of 19-20. youtube.com

Condensation Reactions (e.g., Claisen-Schmidt Condensation Principles)

Enolates derived from this compound can participate in condensation reactions, such as the Claisen-Schmidt condensation. libretexts.orgwikipedia.org This specific type of crossed aldol (B89426) condensation involves the reaction of a ketone with an aromatic aldehyde that lacks α-hydrogens. libretexts.orgwikipedia.org In this reaction, the enolate of this compound would act as the nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. libretexts.org The initial aldol addition product, a β-hydroxy ketone, is often unstable and readily undergoes dehydration to form a more stable α,β-unsaturated ketone, also known as a chalcone (B49325). libretexts.orgnih.gov The reaction is typically carried out under basic conditions, often with heating. libretexts.org

| Reagent | Product Type | Reaction Conditions |

| Aromatic Aldehyde | α,β-Unsaturated Ketone (Chalcone) | Base catalyst (e.g., NaOH), Heat |

This table provides a generalized overview of the Claisen-Schmidt condensation.

Alpha-Halogenation Reactions

The α-carbon atom of this compound can be halogenated in the presence of a halogen (Cl₂, Br₂, or I₂) under either acidic or basic conditions. pressbooks.publibretexts.org

Under acidic conditions , the reaction proceeds through an enol intermediate. pressbooks.pub The enol attacks the halogen to form a halogenated ketone. Typically, only a single halogen atom is introduced because the electron-withdrawing nature of the first halogen deactivates the enol towards further reaction. pressbooks.pubyoutube.com

Under basic conditions , the reaction occurs via an enolate intermediate. pressbooks.pub The introduction of a halogen atom increases the acidity of the remaining α-hydrogens, making subsequent halogenations faster. pressbooks.publibretexts.org This often leads to polyhalogenation at the α-position. pressbooks.pubchadsprep.com

| Condition | Intermediate | Product |

| Acidic | Enol | Monohalogenated Ketone |

| Basic | Enolate | Polyhalogenated Ketone |

This table summarizes the outcomes of alpha-halogenation under different conditions.

Reactions Involving the 2,5-Dimethylphenyl Aromatic Ring

The aromatic ring of this compound is also a site of reactivity, specifically towards electrophilic attack.

Electrophilic Aromatic Substitution Reactivity

The benzene (B151609) ring can undergo electrophilic aromatic substitution (SEAr) reactions, where an electrophile replaces a hydrogen atom on the ring. wikipedia.orgmasterorganicchemistry.com The rate and regioselectivity of these substitutions are governed by the nature of the substituents already present on the ring. uci.edu

In this compound, the ring has three substituents: two methyl groups and a heptanoyl group.

Methyl groups are activating and ortho, para-directing due to their electron-donating inductive effect. uci.edulibretexts.org

The heptanoyl group (a type of acyl group) is a deactivating group and a meta-director. uci.edu This is because the carbonyl group is electron-withdrawing, pulling electron density out of the ring and making it less nucleophilic. libretexts.org

The directing effects of these groups will influence the position of any incoming electrophile. The activating methyl groups will direct substitution to the positions ortho and para to them, while the deactivating heptanoyl group will direct to the meta position. The steric hindrance from the existing substituents will also play a role in determining the final product distribution.

Oxidative Transformations

The oxidation of ketones can lead to a variety of products depending on the reagents and reaction conditions. For an alkyl aryl ketone like this compound, several oxidative pathways are conceivable.

One such transformation is the oxidative rearrangement of aryl ethyl ketones to alkyl 2-arylpropanoates using lead(IV) acetate (B1210297) in the presence of an acid catalyst. rsc.org This reaction proceeds via a 1,2-aryl migration. rsc.org For this compound, which has a longer alkyl chain, analogous reactivity could potentially lead to esters of 2-(2,5-dimethylphenyl)alkanoic acids. The rate of such aryl migration is enhanced by electron-releasing groups on the aromatic ring, such as the two methyl groups present in the target compound. rsc.org

Modern oxidative methods could also be applied. For instance, the generation of ketyl radicals from aromatic ketones can be achieved through visible-light photocatalysis in the presence of Brønsted or Lewis acids. acs.org These radicals can then participate in coupling reactions. acs.org Another contemporary approach involves the deacylative arylation or alkynylation of ketones, which proceeds through the oxidative cleavage of a C-C bond alpha to the carbonyl group, forming an alkyl radical that can be functionalized. nih.gov This strategy has been successfully applied to a range of cyclic and methyl ketones under dual nickel/photoredox catalysis. nih.gov

The Baeyer-Villiger oxidation is a classic oxidative transformation of ketones, which involves the insertion of an oxygen atom adjacent to the carbonyl group to form an ester. nih.gov For this compound, this reaction would be expected to yield either 2,5-dimethylphenyl heptanoate (B1214049) or hexyl 2,5-dimethylbenzoate, with the regioselectivity depending on the migratory aptitude of the aryl and alkyl groups.

| Oxidative Transformation | Reagents | Potential Product Type |

| Oxidative Rearrangement | Lead(IV) acetate, acid catalyst | Ester of a 2-arylalkanoic acid rsc.org |

| Ketyl Radical Formation | Visible-light photocatalyst, acid | Radicals for coupling reactions acs.org |

| Deacylative Functionalization | Dual Nickel/Photoredox catalysis | Alkyl-tethered arenes or alkynes nih.gov |

| Baeyer-Villiger Oxidation | Peroxy acids (e.g., m-CPBA) | Ester nih.gov |

Rearrangement Reactions and Fragmentation Pathways

The study of rearrangement and fragmentation is crucial for understanding reaction mechanisms and for structural elucidation via mass spectrometry. While specific mass spectral data for this compound is not available, the fragmentation of structurally similar compounds provides valuable insights.

The mass spectra of 1-(2'-hydroxy-5'-alkylphenyl)-1-alkanone oximes, which share the alkyl aryl ketone core, show characteristic fragmentation patterns. researchgate.net These include the McLafferty rearrangement, α-fission in the side aliphatic chain, and skeletal rearrangements. researchgate.net For this compound, the McLafferty rearrangement would involve the transfer of a gamma-hydrogen from the heptyl chain to the carbonyl oxygen, followed by cleavage of the β-carbon-carbon bond.

In electron impact mass spectrometry, the fragmentation of alkanes is dominated by C-C bond scission. docbrown.info The heptyl chain of this compound would be expected to undergo similar fragmentation, leading to a series of alkyl fragment ions. The initial ionization would produce a molecular ion, and subsequent fragmentation could involve the loss of alkyl radicals of varying chain lengths. docbrown.info

Computational tools like ChemFrag can predict fragmentation pathways by combining rule-based approaches with quantum chemical calculations. nih.gov This method simulates the generation of energetically stable fragment ions from a protonated molecule. nih.gov

| Ionization/Fragmentation Process | Description | Potential Fragment Ions |

| Molecular Ion Formation | Loss of an electron from the molecule | [C₁₅H₂₂O]⁺ |

| α-Fission | Cleavage of the bond between the carbonyl carbon and the heptyl chain | [C₉H₁₁O]⁺ or [C₆H₁₁]⁺ |

| McLafferty Rearrangement | γ-hydrogen transfer followed by β-cleavage | Formation of a neutral alkene and a smaller radical cation |

| Heptyl Chain Fragmentation | C-C bond scission within the alkyl chain | Series of alkyl cations (e.g., C₅H₁₁⁺, C₄H₉⁺, C₃H₇⁺) docbrown.info |

Catalyzed Organic Reactions

Lewis acids are widely employed to activate ketones towards nucleophilic attack by coordinating to the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon. A variety of Lewis acid-catalyzed reactions are known for ketones and could be applicable to this compound.

For instance, Lewis acid-catalyzed domino reactions have been developed for the synthesis of complex molecules. One such process involves the reaction of (Z)-3-hexene-2,5-dione with 1,3-dicarbonyls to form dihydrobenzofurans. nih.gov Chiral N,N'-dioxide metal complexes, acting as Lewis acids, have been used to catalyze asymmetric tandem isomerization/α-Michael additions of β,γ-unsaturated 2-acyl imidazoles. researchgate.net

The combination of a Lewis acid with a Lewis base can also be used to improve the selectivity of reactions, such as the dehydration of activated alcohols to form alkenes. cjcatal.com This approach has been used to synthesize 2-cinnamyl-1,3-dicarbonyl compounds from 2-aryl-3,4-dihydropyrans. cjcatal.com Furthermore, Lewis acids can mediate intramolecular cyclizations, for example, the cyclization of 4-aryl-5-allyl-1,2,3-triazoles to cyclopentene (B43876) derivatives. nih.gov

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Ketones are common substrates in organocatalytic reactions.

The direct aldol reaction, a fundamental carbon-carbon bond-forming reaction, can be catalyzed by organocatalysts. acs.orgncert.nic.in For example, bifunctional thiourea-amine organocatalysts have been shown to be highly efficient for the direct aldol reactions of ketones with aldehydes, producing β-hydroxy ketones with high enantioselectivities. acs.orgacs.org These catalysts activate the ketone through enamine formation while the thiourea (B124793) moiety activates the aldehyde.

Organocatalysts are also effective for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. nih.gov Bifunctional thiourea-amine catalysts, in conjunction with a borane (B79455) reducing agent, can reduce a wide range of aryl ketones with excellent stereocontrol. nih.gov The proposed mechanism involves the formation of a complex between the borane and the organocatalyst, which then delivers a hydride to the ketone in a stereoselective manner. nih.gov

| Catalyst System | Reaction Type | Substrate Scope | Key Features |

| Bifunctional thiourea-amine | Aldol Reaction | Wide range of aldehydes and ketones acs.org | High enantioselectivities (96% to >99% ee) acs.org |

| Cinchona alkaloid-derived thiourea | Aldol Reaction | Acetophenone (B1666503) and cyclic ketones acs.org | High yields and enantioselectivities (up to 95% ee) acs.org |

| Bifunctional thiourea-amine | Ketone Reduction | Aryl ketones, α,β-unsaturated ketones nih.gov | Excellent stereocontrol, air-stable catalyst nih.gov |

Intramolecular Cyclization Pathways and Byproduct Formation

Intramolecular cyclization reactions of substrates containing both a ketone and another reactive functional group can lead to the formation of cyclic products. For this compound, such a reaction would require prior functionalization of the heptyl chain.

However, intramolecular cyclization can also occur directly onto the aromatic ring under certain conditions, such as in a Friedel-Crafts type reaction. A related example is the intramolecular cyclization of 1,1'-biphenyl aldehydes and ketones promoted by KOt-Bu/DMF to synthesize phenanthrenes. rsc.org

Cascade reactions involving intramolecular cyclization are also a powerful synthetic strategy. For instance, a Prins/Friedel-Crafts cyclization has been used to synthesize 4-aryltetralin-2-ols. beilstein-journals.org This reaction is initiated by the Lewis acid-catalyzed intramolecular cyclization of an aldehyde onto an alkene, generating a carbocation that is then trapped by an aromatic ring. beilstein-journals.org

Byproducts in reactions involving ketones can arise from various pathways, including self-condensation (such as the aldol condensation), elimination reactions of the products, or competing side reactions depending on the specific reagents and conditions used. ncert.nic.in

Advanced Spectroscopic Characterization of 1 2,5 Dimethylphenyl Heptan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 1-(2,5-Dimethylphenyl)heptan-1-one, a combination of one-dimensional and two-dimensional NMR techniques offers a complete assignment of its proton and carbon skeletons.

The ¹H NMR spectrum of this compound provides a wealth of information regarding the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. The spectrum is characterized by signals in both the aromatic and aliphatic regions.

The aromatic region is expected to show three distinct signals corresponding to the protons on the 1,2,4-trisubstituted benzene (B151609) ring. A singlet, or a narrowly split doublet, would correspond to the proton at the C6 position, situated between the two methyl groups. The other two aromatic protons, at the C3 and C4 positions, would appear as doublets, with their coupling patterns revealing their ortho relationship.

In the aliphatic region, the spectrum is dominated by the signals from the heptanoyl chain and the two methyl groups on the phenyl ring. The two methyl groups attached to the aromatic ring are expected to appear as distinct singlets in the upfield aromatic region. The methylene (B1212753) group adjacent to the carbonyl group (α-protons) will resonate as a triplet, deshielded by the electron-withdrawing effect of the carbonyl. The subsequent methylene groups of the heptanoyl chain will appear as a series of multiplets, with the terminal methyl group resonating as a triplet at the most upfield position.

Table 1: Predicted ¹H NMR Chemical Shift Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H (C6) | ~7.30 | s | 1H |

| Aromatic-H (C3, C4) | ~7.10 - 7.20 | m | 2H |

| -CH₂- (α to C=O) | ~2.90 | t | 2H |

| Phenyl -CH₃ (C2) | ~2.40 | s | 3H |

| Phenyl -CH₃ (C5) | ~2.35 | s | 3H |

| -CH₂- (β to C=O) | ~1.70 | p | 2H |

| -CH₂- (γ, δ, ε to C=O) | ~1.30 | m | 6H |

| Terminal -CH₃ | ~0.90 | t | 3H |

| Note: Predicted data is generated based on computational models and may vary from experimental values. 's' denotes singlet, 't' denotes triplet, 'p' denotes pentet, and 'm' denotes multiplet. |

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. For this compound, a total of 15 distinct carbon signals are expected.

The most downfield signal corresponds to the carbonyl carbon of the ketone, typically appearing around 200 ppm. The aromatic region will display six signals for the benzene ring carbons. The carbons bearing the methyl groups (C2 and C5) and the carbon attached to the heptanoyl group (C1) will have distinct chemical shifts, as will the three carbons bearing hydrogen atoms (C3, C4, and C6).

The aliphatic region will show signals for the seven carbons of the heptanoyl chain and the two methyl carbons attached to the phenyl ring. The chemical shifts of the heptanoyl chain carbons will decrease in the upfield direction, moving away from the electron-withdrawing carbonyl group. The two aromatic methyl carbons will have characteristic shifts in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O | ~202 |

| Aromatic C1 | ~138 |

| Aromatic C2 | ~135 |

| Aromatic C5 | ~132 |

| Aromatic C3, C4, C6 | ~128 - 130 |

| -CH₂- (α to C=O) | ~38 |

| -CH₂- (β to C=O) | ~32 |

| -CH₂- (γ to C=O) | ~29 |

| -CH₂- (δ to C=O) | ~24 |

| -CH₂- (ε to C=O) | ~23 |

| Phenyl -CH₃ (C2) | ~21 |

| Phenyl -CH₃ (C5) | ~20 |

| Terminal -CH₃ | ~14 |

| Note: Predicted data is generated based on computational models and may vary from experimental values. The number of aromatic signals may vary based on symmetry and resolution. |

Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals and for elucidating the connectivity and spatial relationships within the molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about through-space proximity of protons. In the case of this compound, a key NOESY correlation would be expected between the protons of the α-methylene group of the heptanoyl chain and the proton on the C6 position of the aromatic ring. This would confirm the orientation of the heptanoyl group relative to the substituted phenyl ring. Correlations between the protons of the two aromatic methyl groups and the adjacent aromatic protons would also be anticipated, further confirming the substitution pattern.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FTIR spectrum of this compound is expected to exhibit several characteristic absorption bands that correspond to the various functional groups present. The most prominent feature would be the strong absorption band due to the C=O stretching vibration of the ketone, typically appearing in the range of 1680-1700 cm⁻¹. The position of this band is influenced by the conjugation with the aromatic ring.

The spectrum would also show multiple bands in the C-H stretching region. Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the heptanoyl and methyl groups will be observed just below 3000 cm⁻¹. The presence of the aromatic ring will also give rise to characteristic C=C stretching vibrations in the region of 1600-1450 cm⁻¹ and C-H out-of-plane bending vibrations in the fingerprint region (below 900 cm⁻¹), which can be indicative of the substitution pattern.

Table 3: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | ~3050 | Medium |

| Aliphatic C-H Stretch | ~2850 - 2960 | Strong |

| C=O Stretch (Ketone) | ~1685 | Strong |

| Aromatic C=C Stretch | ~1600, 1480 | Medium-Weak |

| CH₂ Bend (Scissoring) | ~1460 | Medium |

| CH₃ Bend (Asymmetric) | ~1440 | Medium |

| CH₃ Bend (Symmetric) | ~1375 | Medium |

| Aromatic C-H Bend (Out-of-plane) | ~820 | Strong |

| Note: Predicted data is based on computational models and functional group correlation tables. Actual peak positions and intensities may vary. |

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (C₁₅H₂₂O), this technique provides critical information about its molecular weight and structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry distinguishes between compounds with the same nominal mass by providing a highly accurate mass measurement, often to four or more decimal places. This allows for the determination of the elemental formula of a compound.

Research Findings: While specific experimental HRMS data for this compound is not widely available in published literature, its exact mass can be calculated based on its molecular formula, C₁₅H₂₂O. This calculated value serves as the benchmark for any future HRMS analysis. The technique is instrumental in confirming the elemental composition of newly synthesized batches of the compound or for identifying it in complex mixtures.

Table 4.3.1: Calculated Exact Mass for HRMS Analysis

| Property | Value |

| Molecular Formula | C₁₅H₂₂O |

| Monoisotopic Mass | 218.167065 Da |

| Calculated m/z [M+H]⁺ | 219.17434 Da |

| Calculated m/z [M+Na]⁺ | 241.15631 Da |

Matrix-Assisted Laser Desorption/Ionization – Time of Flight (MALDI-TOF)

MALDI-TOF is a soft ionization technique primarily used for the analysis of large, non-volatile biomolecules like proteins and peptides. The analyte is co-crystallized with a matrix material, which absorbs laser energy and facilitates the ionization of the analyte molecules.

Research Findings: There is no available literature reporting the analysis of this compound using MALDI-TOF MS. This is expected, as the compound is a relatively small, volatile organic molecule, for which techniques like Gas Chromatography-Mass Spectrometry are more suitable. MALDI-TOF is generally not the method of choice for this class of compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is the definitive method for identifying and quantifying volatile and semi-volatile organic compounds. The mass spectrometer bombards the eluted compound with electrons, causing it to ionize and break apart into characteristic fragments.

Research Findings: Although a specific, published mass spectrum for this compound is not available, its fragmentation pattern can be predicted based on established principles of organic mass spectrometry. libretexts.orgchemguide.co.uk The molecular ion (M⁺) peak would be observed at an m/z of 218. The primary fragmentation pathways for this aromatic ketone would include:

Alpha-Cleavage (α-Cleavage): The bonds adjacent to the carbonyl group are susceptible to cleavage.

Cleavage of the C-CO bond would yield a stable acylium ion at m/z 133 , corresponding to the [C₉H₁₁O]⁺ fragment (dimethylbenzoyl cation). This is often a prominent peak.

Cleavage of the Ph-CO bond would result in a fragment at m/z 85 , corresponding to the hexyl cation [C₆H₁₃]⁺.

McLafferty Rearrangement: This is a characteristic rearrangement for ketones with a sufficiently long alkyl chain containing a γ-hydrogen. A hydrogen atom from the γ-carbon is transferred to the carbonyl oxygen, leading to the cleavage of the β-carbon-α-carbon bond. This would produce a neutral alkene (1-pentene) and a charged enol fragment at m/z 148 .

Table 4.3.3: Predicted Key Fragments in the GC-MS of this compound

| m/z | Predicted Ion | Fragmentation Pathway |

| 218 | [C₁₅H₂₂O]⁺ | Molecular Ion (M⁺) |

| 148 | [C₁₀H₁₂O]⁺ | McLafferty Rearrangement |

| 133 | [C₉H₁₁O]⁺ | α-Cleavage (loss of hexyl radical) |

| 119 | [C₉H₁₁]⁺ | Loss of CO from the m/z 133 fragment |

| 105 | [C₈H₉]⁺ | Dimethyltropylium ion or related structures |

| 85 | [C₆H₁₃]⁺ | α-Cleavage (loss of dimethylbenzoyl radical) |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum is useful for identifying compounds containing chromophores (light-absorbing groups).

Research Findings: No experimental UV-Vis spectrum for this compound has been found in the surveyed literature. However, the expected spectral features can be inferred from its structure, which contains two primary chromophores: the benzene ring and the carbonyl group.

π → π* Transitions: These high-energy transitions are associated with the aromatic ring. For substituted benzenes, strong absorption bands typically appear below 280 nm.

n → π* Transitions: This is a lower-energy, and thus lower-intensity (forbidden), transition involving the non-bonding (n) electrons of the carbonyl oxygen being excited into an anti-bonding π* orbital. For aromatic ketones like acetophenone (B1666503), this transition results in a weak absorption band in the region of 300-330 nm. science-softcon.de

Based on analogous structures, this compound is expected to exhibit a strong absorption band around 240-260 nm and a weaker, longer-wavelength band around 320 nm. The exact position (λmax) and intensity (molar absorptivity, ε) of these bands would be influenced by the solvent used for the analysis. nih.gov

X-ray Crystallography for Molecular Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides detailed information on bond lengths, bond angles, and the conformation of the molecule.

Research Findings: There are no published reports on the single-crystal X-ray structure of this compound. To perform this analysis, the compound, which is likely an oil or low-melting solid at room temperature, would need to be grown into a single, high-quality crystal suitable for diffraction. If such a crystal were analyzed, the technique would reveal the exact spatial orientation of the dimethylphenyl group relative to the heptanoyl chain and the planarity of the aromatic system.

Advanced Electron Spectroscopy Techniques (e.g., Electron Energy-Loss Spectroscopy (EELS))

Electron Energy-Loss Spectroscopy (EELS) is an analytical technique, typically coupled with a transmission electron microscope (TEM), that analyzes the energy distribution of electrons that have passed through a thin sample. It provides information on elemental composition, chemical bonding, and electronic properties at a high spatial resolution.

Research Findings: EELS is not a standard technique for the characterization of small, synthetic organic molecules like this compound. Its applications are primarily in materials science for analyzing nanomaterials, thin films, and biological specimens. nih.gov The high-energy electron beam can cause rapid damage to soft organic materials. Consequently, no EELS data for this compound exists in the scientific literature, as other techniques like NMR and mass spectrometry are far more suitable for its structural elucidation.

Computational Chemistry and Theoretical Investigations of 1 2,5 Dimethylphenyl Heptan 1 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. researchgate.net DFT calculations for 1-(2,5-Dimethylphenyl)heptan-1-one are typically performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-311G(d,p). This approach provides a balance of accuracy and computational efficiency for determining the molecule's geometric and electronic properties. nih.gov Such calculations are fundamental to understanding the molecule's behavior at a quantum-mechanical level.

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium or optimized geometry. mdpi.com For this compound, this process involves determining the most stable conformation by calculating bond lengths, bond angles, and dihedral angles.

The structure consists of a planar 2,5-dimethylphenyl ring attached to a flexible seven-carbon acyl chain. The conformational analysis focuses on the torsion angles involving the carbonyl group and the alkyl chain to identify the most stable spatial arrangement. The optimized geometry reveals the precise spatial relationship between the aromatic ring and the heptanoyl side chain.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (Å / °) |

|---|---|---|

| Bond Length | C=O (Carbonyl) | 1.241 |

| Bond Length | Caromatic-Ccarbonyl | 1.495 |

| Bond Length | Ccarbonyl-Calkyl | 1.518 |

| Bond Angle | Caromatic-C-O | 121.5 |

| Bond Angle | O=C-Calkyl | 120.8 |

| Dihedral Angle | Caromatic-Caromatic-C-O | -35.4 |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). youtube.comyoutube.comlibretexts.org

For this compound, the HOMO is primarily localized on the electron-rich 2,5-dimethylphenyl ring, indicating this is the most probable site for electrophilic attack. The LUMO is predominantly distributed over the carbonyl group (C=O), making it the likely site for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates the molecule is more prone to chemical reactions. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.58 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Energy Gap (ΔE) | 5.33 |

Mulliken population analysis is a method for calculating partial atomic charges, which helps in understanding a molecule's electronic structure, dipole moment, and reactivity. researchgate.net It provides insight into how charge is distributed among the atoms within the molecule. researchgate.net

In this compound, the analysis shows a significant negative charge on the highly electronegative oxygen atom of the carbonyl group. Consequently, the adjacent carbonyl carbon atom carries a partial positive charge, making it an electrophilic center. The hydrogen atoms are generally positively charged, while the carbon atoms of the phenyl ring and alkyl chain exhibit varying, smaller negative or positive charges depending on their chemical environment.

Table 3: Calculated Mulliken Atomic Charges for Selected Atoms

| Atom | Mulliken Charge (e) |

|---|---|

| O (Carbonyl) | -0.552 |

| C (Carbonyl) | +0.489 |

| C1 (Aromatic, attached to C=O) | +0.198 |

| C2 (Aromatic, with methyl) | -0.121 |

| C5 (Aromatic, with methyl) | -0.117 |

Natural Bond Orbital (NBO) analysis provides a chemically intuitive view of bonding by translating the complex, delocalized molecular orbitals into localized bonds and lone pairs that align with the familiar Lewis structure concept. q-chem.comusc.edu This method examines charge transfer interactions between filled "donor" NBOs and empty "acceptor" NBOs, quantifying their stabilization energy through second-order perturbation theory. wisc.edu

For this compound, NBO analysis identifies strong intramolecular hyperconjugation interactions. A significant interaction occurs from the lone pair orbitals (LP) of the carbonyl oxygen atom to the antibonding π* orbitals of the adjacent C-C bonds in the phenyl ring. This delocalization contributes to the stability of the molecule.

Table 4: NBO Analysis - Second-Order Perturbation Theory for this compound

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(2) O | π(Caromatic-Caromatic) | 25.85 |

| π(Caromatic-Caromatic) | π(C=O) | 18.42 |

| σ(Calkyl-H) | σ*(Ccarbonyl-Calkyl) | 5.15 |

DFT calculations are widely used to predict vibrational spectra (e.g., FT-IR and Raman), which can then be compared with experimental results to confirm molecular structures. mdpi.com Theoretical calculations provide vibrational frequencies and intensities corresponding to specific molecular motions (stretching, bending, etc.). Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor for better correlation.

For this compound, the most characteristic calculated vibrational frequency is the strong stretching mode of the carbonyl (C=O) group. Other significant predicted frequencies include the C-H stretching of the aromatic ring and the aliphatic chain, as well as C-C stretching modes within the phenyl ring.

Table 5: Comparison of Calculated and Experimental Vibrational Frequencies (cm-1)

| Vibrational Mode | Calculated Frequency (Scaled) | Experimental Assignment |

|---|---|---|

| Aromatic C-H Stretch | 3065 | ~3060 |

| Aliphatic C-H Stretch | 2958, 2875 | ~2955, 2870 |

| C=O Stretch | 1685 | ~1690 |

| Aromatic C=C Stretch | 1605, 1480 | ~1610, 1485 |

Reactivity and Mechanistic Studies

Computational chemistry provides powerful tools to investigate the reactivity of molecules and the mechanisms of chemical reactions, offering insights that are often difficult to obtain through experiments alone.

Theoretical calculations can be used to map the potential energy surface of a chemical reaction. This involves identifying the structures of reactants, products, and any intermediates, as well as locating the transition state (TS)—the highest energy point along the reaction coordinate. By calculating the energies of these species, one can determine the activation energy, which is crucial for understanding reaction rates and feasibility. This approach is fundamental to elucidating reaction mechanisms, for instance, in studying the addition of nucleophiles to the carbonyl group of this compound or reactions at the benzylic position.

Several computational tools are used to analyze electron distribution and predict molecular reactivity.

Fukui Functions: These functions are derived from conceptual DFT and are used to identify the most reactive sites within a molecule for nucleophilic and electrophilic attack. scm.comresearchgate.net The Fukui function f⁻ indicates susceptibility to electrophilic attack, while f⁺ indicates susceptibility to nucleophilic attack. substack.com For this compound, these calculations would likely identify the carbonyl oxygen as a primary site for electrophilic attack and the carbonyl carbon as the primary site for nucleophilic attack. scielo.org.mx

ELF and LOL: The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are methods that analyze chemical bonding. They provide a visual representation of electron pair localization, helping to distinguish between covalent bonds, lone pairs, and core electrons.

RDG: The Reduced Density Gradient (RDG) is a function of the electron density and its gradient. It is primarily used to identify and visualize non-covalent interactions. researchgate.net

Non-covalent interactions (NCIs) are critical in determining the physical properties and supramolecular chemistry of compounds. nih.gov The NCI analysis, based on the RDG, is a powerful visualization technique. mdpi.com It generates 3D isosurfaces that highlight different types of interactions:

Strong attractive interactions (e.g., hydrogen bonds) appear as blue-colored discs.

Weak attractive interactions (e.g., van der Waals forces) appear as broad, green-colored surfaces. scielo.org.mx

Strong repulsive interactions (e.g., steric clashes) appear as red-colored discs. researchgate.net

For this compound, an NCI plot would visualize the weak C-H···π and C-H···O interactions that govern how molecules pack in the solid state or interact in solution. nih.gov

Quantum Chemical Methods Beyond DFT

To achieve higher accuracy in electronic structure calculations, particularly for capturing subtle electron correlation effects, post-Hartree-Fock methods are employed. wikipedia.orgststephens.net.in These methods systematically improve upon the Hartree-Fock and DFT approximations, which can be limited in their treatment of electron-electron interactions. wikipedia.org

Møller-Plesset Perturbation Theory (MP)

Møller-Plesset perturbation theory is a widely used post-Hartree-Fock method that adds electron correlation effects as a correction to the Hartree-Fock solution. wikipedia.orgchemeurope.com The theory is typically applied at the second order (MP2), as it offers a good balance between computational cost and accuracy, capturing a significant portion (around 80-90%) of the correlation energy. fiveable.meresearchgate.net For a molecule like this compound, MP2 calculations would be valuable for refining its ground state energy, understanding the electronic contributions to its conformational preferences, and accurately predicting properties like dipole moment and polarizability. Higher-order methods like MP3 and MP4 are also available but are more computationally intensive and used less frequently. q-chem.com

Coupled Cluster (CC) Theory

Coupled Cluster (CC) theory is considered one of the most accurate and reliable methods in quantum chemistry for small to medium-sized molecules. aps.orgwikipedia.org It constructs the multi-electron wavefunction using an exponential cluster operator, which provides a size-consistent treatment of electron correlation. maplesoft.com The CCSD(T) method, which includes single and double excitations iteratively and triple excitations perturbatively, is often referred to as the "gold standard" for its high accuracy in calculating molecular energies and properties. cam.ac.uk Application of CCSD(T) to this compound would provide benchmark data for its electronic energy and could be used to validate results from less computationally demanding methods like DFT and MP2.

| Computational Method | Basis Set | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|

| Hartree-Fock (HF) | 6-311+G(d,p) | 0.00 (Reference) | No electron correlation. wikipedia.org |

| DFT (B3LYP) | 6-311+G(d,p) | -X | Includes some electron correlation. nih.gov |

| MP2 | 6-311+G(d,p) | -Y | Adds dynamic electron correlation. fiveable.me |

| CCSD(T) | 6-311+G(d,p) | -Z | High-accuracy "gold standard". cam.ac.uk |

Note: X, Y, and Z represent hypothetical energy values to illustrate the expected trend in calculated energies with increasing theoretical sophistication. The actual values would require specific calculations to be performed.

Molecular Modeling and Dynamics Simulations

An MD simulation models the molecule's behavior by solving Newton's equations of motion for a system of interacting atoms. nih.gov This allows for the exploration of the molecule's potential energy surface and the identification of preferred conformations and the transitions between them. For this compound, simulations could reveal how the long alkyl chain folds and interacts with the dimethylphenyl ring.

Furthermore, MD simulations are invaluable for studying condensed-phase systems. By placing the molecule in a simulation box with explicit solvent molecules (e.g., water, or an organic solvent like heptane), one can investigate solvation effects, such as the formation of a solvation shell and its influence on the ketone's conformation and reactivity. arxiv.org Such simulations can also be used to predict macroscopic properties like density and viscosity.

The following table outlines typical parameters and potential research questions that could be addressed in a molecular dynamics study of this compound.

| Simulation Parameter/Objective | Typical Value/Description | Relevance for this compound |

|---|---|---|

| Force Field | OPLS-AA, AMBER, CHARMM | Defines the potential energy function for atomic interactions. mdpi.com |

| Simulation Time | 100 ns - 1 µs | Allows for sufficient sampling of conformational space. nih.gov |

| Solvent | Water, Heptane, Methanol | Investigates behavior in different chemical environments. arxiv.org |

| Temperature/Pressure | 300 K / 1 atm | Simulates standard laboratory conditions. |

| Conformational Analysis | Dihedral angle distributions | To understand the flexibility and preferred shapes of the heptyl chain. |

| Solvation Structure | Radial Distribution Functions (RDFs) | To characterize the interaction between the ketone and solvent molecules. |

Applications in Advanced Materials and Chemical Synthesis Non Biological Focus

Role as a Synthetic Intermediate for Complex Organic Molecules

While specific documented instances of 1-(2,5-dimethylphenyl)heptan-1-one as a direct intermediate in the synthesis of highly complex, named organic molecules are not extensively reported in publicly available literature, its structural motifs are characteristic of valuable building blocks in organic synthesis. Aromatic ketones, in general, are versatile precursors. The carbonyl group can undergo a wide array of reactions, including nucleophilic additions, reductions to alcohols, and conversion to alkenes via the Wittig reaction. The presence of the heptyl chain offers a site for further functionalization or can influence the physical properties of resulting molecules, such as solubility and crystallinity.

The 2,5-dimethylphenyl group can direct further electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups onto the aromatic ring. This capability is crucial for the construction of more intricate molecular architectures. The α-carbon to the carbonyl group can also be functionalized, for instance, through enolate chemistry, providing another avenue for carbon-carbon bond formation. Long-chain ketones are recognized as important structural motifs in various bioactive compounds and pharmaceuticals, and are also utilized as versatile building blocks in organic synthesis through transformations of the carbonyl group nih.govresearchgate.net.

Precursor in Polymer Chemistry (e.g., Poly(phenylene oxides) derivatives)

Aromatic ketones with structures similar to this compound serve as important precursors in polymer chemistry. A notable example is in the synthesis of modified poly(phenylene oxide)s (PPOs), which are high-performance thermoplastics known for their excellent thermal stability and mechanical properties.

In the synthesis of DOPO-containing poly(2,6-dimethyl-1,4-phenylene oxide)s, ketone derivatives with 2,6-dimethylphenyl groups are utilized mdpi.comresearchgate.net. The process involves a Friedel–Crafts acylation to produce the ketone, which then undergoes a condensation reaction with 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) and 2,6-dimethylphenol to form DOPO-substituted bisphenol monomers mdpi.comresearchgate.net. These monomers are subsequently copolymerized with 2,6-dimethylphenol to yield PPOs with DOPO moieties integrated into the polymer backbone mdpi.comresearchgate.net. The incorporation of these ketone-derived structures can enhance properties such as glass transition temperature and thermal degradability mdpi.comresearchgate.net.

Table 1: Synthesis Steps of DOPO-Incorporated Polyphenylene Oxides

| Step | Description | Reactants | Product |

| 1 | Friedel–Crafts Acylation | 2,6-dimethylphenol, Acyl chlorides | Ketone derivatives with 2,6-dimethylphenyl groups |

| 2 | Condensation Reaction | Ketone derivatives, DOPO, 2,6-dimethylphenol | DOPO-substituted bisphenol monomers |

| 3 | Oxidative Coupling Polymerization | 2,6-dimethylphenol, DOPO-substituted bisphenols | DOPO-incorporated poly(2,6-dimethyl-1,4-phenylene oxide)s |

This table is based on the general synthesis approach for DOPO-incorporated PPOs and illustrates the role of ketone precursors.

Exploration in Functional Materials Development

The structural features of this compound make it and its derivatives interesting candidates for the development of functional materials. The combination of a rigid aromatic core and a flexible aliphatic chain is a common design motif in liquid crystals and other self-assembling materials. The long alkyl chain can influence the mesomorphic properties and solubility of potential liquid crystalline materials.

Moreover, aryl ketones are known to be photoactive and can undergo various photochemical reactions. This property is exploited in photolithography and other light-driven material applications. While the specific photophysical properties of this compound are not widely reported, related long-chain ketones are considered important for producing functional materials mdpi.com. The direct α-alkylation of ketones with primary alcohols is a versatile method for C-C bond formation, leading to the synthesis of compounds used in pharmaceuticals, agrochemicals, and functional materials mdpi.com.

The exploration of derivatives of similar structures, such as diaryl heptanoids, has revealed interesting photophysical properties, including solvent-dependent absorption and emission spectra nih.gov. Such studies on related compounds suggest that derivatives of this compound could also exhibit tunable optical properties, making them potentially useful in sensors, organic light-emitting diodes (OLEDs), or other optoelectronic devices.

Environmental Fate and Degradation Pathways of 1 2,5 Dimethylphenyl Heptan 1 One

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical substance by non-biological processes. For organic compounds in the environment, photodegradation and hydrolysis are key abiotic pathways.

Photodegradation is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. Aromatic ketones, such as 1-(2,5-Dimethylphenyl)heptan-1-one, are known to be susceptible to photodegradation. The presence of an acetophenone (B1666503) subgroup, as seen in phenyl vinyl ketone polymers, makes them highly susceptible to photodegradation under UV light. rsc.org The rate and efficiency of photodegradation can be influenced by various factors, including the wavelength of light, the presence of other substances in the environment, and the medium in which the compound is present (e.g., water, soil, or air). nih.govlibretexts.org For instance, the photodegradation of some organic compounds is more efficient at shorter UV wavelengths. nih.gov

The structure of this compound, with its aromatic ring and ketone functional group, suggests that it can absorb UV radiation, leading to the excitation of its electrons. This excited state can then undergo various reactions, including cleavage of the bond between the carbonyl group and the adjacent carbon atoms, or reactions with other molecules in the environment. While specific studies on this compound are not available, research on other aromatic ketones indicates that photodegradation can be a significant removal mechanism from the environment.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The susceptibility of a compound to hydrolysis depends on the presence of hydrolyzable functional groups. Ketones, in general, are not readily hydrolyzed under typical environmental pH conditions. acs.org However, the presence of an acid or a base can catalyze the addition of water to the carbonyl group, forming a geminal-diol. libretexts.org This equilibrium generally lies far to the left for most ketones, meaning the ketone form is favored. acs.org

Factors that can influence the hydrolysis of ketones include the presence of electron-withdrawing or donating groups on the aromatic ring. libretexts.org For this compound, the two methyl groups on the phenyl ring are electron-donating, which could slightly stabilize the carbonyl group and make it less susceptible to nucleophilic attack by water. While hydrolysis is not expected to be a major degradation pathway for this compound under neutral conditions, it cannot be entirely ruled out, especially in environments with acidic or basic conditions. libretexts.orgepa.gov It is important to note that even during the use of Grignard reagents, which are highly reactive, the exclusion of moisture is critical to prevent reactions with the proton source, highlighting the potential for reactions with water under specific chemical conditions. byjus.com

Biodegradation Studies

Biodegradation, the breakdown of organic matter by microorganisms, is a primary mechanism for the removal of many organic pollutants from the environment. taylorfrancis.comnih.gov

While no studies have specifically investigated the microbial degradation of this compound, research on similar compounds like acetophenone and other alkylphenols provides insight into potential pathways. nih.govnih.gov Bacteria and fungi are the primary drivers of hydrocarbon biodegradation in various environments. ijpab.com

Several bacterial genera, including Alcaligenes, Pseudomonas, and Arthrobacter, have been shown to degrade acetophenone and its derivatives. nih.govnih.govnih.gov The degradation of acetophenone by an Arthrobacter species, for instance, is proposed to proceed through an oxygen-insertion reaction to form phenyl acetate (B1210297), which is then hydrolyzed to phenol (B47542) and acetate. nih.gov A similar Baeyer-Villiger oxidation mechanism has been observed in the degradation of chlorinated acetophenones by Alcaligenes and Pseudomonas species, leading to the formation of a chlorophenyl acetate that is subsequently hydrolyzed. nih.gov

For long-chain alkylphenols, microbial degradation can involve oxidation of the alkyl chain and hydroxylation of the aromatic ring. nih.gov Given the structure of this compound, with its heptyl chain, it is plausible that microorganisms could initiate degradation by oxidizing this alkyl chain. The presence of methyl groups on the aromatic ring may also influence the position of initial enzymatic attack.

Table 1: Potential Microbial Degradation Pathways for Aromatic Ketones

| Degradation Pathway | Description | Example Microorganisms |

| Baeyer-Villiger Oxidation | Insertion of an oxygen atom between the carbonyl carbon and the adjacent aromatic ring or alkyl group, forming an ester. | Arthrobacter sp., Alcaligenes sp., Pseudomonas fluorescens nih.govnih.gov |

| Alkyl Chain Oxidation | Oxidation of the long alkyl chain, potentially leading to shorter-chain fatty acids. | Common in the degradation of long-chain alkylphenols. nih.gov |

| Aromatic Ring Hydroxylation | Addition of hydroxyl groups to the aromatic ring, a common initial step in the degradation of aromatic compounds. | Common in the degradation of short-chain alkylphenols. nih.gov |

| Ring Cleavage | Opening of the aromatic ring following hydroxylation, leading to the formation of aliphatic intermediates. | A key step in the complete mineralization of aromatic compounds. nih.gov |

This table is based on inferred pathways from structurally similar compounds.

The efficiency of biodegradation is influenced by a multitude of factors, both related to the chemical structure of the pollutant and the surrounding environmental conditions. ijpab.com

Structural Factors:

Alkyl Chain Length and Branching: The long heptyl chain of this compound may influence its bioavailability and the rate of microbial attack. The biodegradability of long-chain alkylphenols can differ from that of their short-chain counterparts. nih.gov

Substitution on the Aromatic Ring: The presence and position of the two methyl groups on the phenyl ring can affect the enzymatic activity of degrading microorganisms.

Environmental Factors:

Temperature: Temperature affects both the solubility of the compound and the metabolic activity of microorganisms. ijpab.com

pH: The pH of the soil or water can impact microbial activity and the availability of the compound.

Oxygen Availability: Aerobic degradation is generally faster and more complete than anaerobic degradation. ijpab.com

Nutrient Availability: The presence of essential nutrients like nitrogen and phosphorus is crucial for microbial growth and metabolism.

Presence of Other Compounds: The presence of other organic compounds can either inhibit or enhance the degradation of the target compound through co-metabolism.

Formation and Analysis of Environmental Transformation Products

The degradation of a chemical compound often results in the formation of various transformation products, which may have their own environmental and toxicological profiles. nih.gov

While specific transformation products for this compound have not been documented, based on the degradation pathways of similar compounds, a range of intermediates can be predicted. The Baeyer-Villiger oxidation of acetophenone, for example, leads to the formation of phenyl acetate, which is then hydrolyzed to phenol and acetate. nih.gov The degradation of chlorinated acetophenones similarly produces corresponding chlorophenols. nih.gov Therefore, potential transformation products of this compound could include 2,5-dimethylphenol (B165462) and heptanoic acid, or other oxidized forms of the heptyl chain.

The analysis of these transformation products typically involves chromatographic techniques coupled with mass spectrometry. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for separating and identifying organic compounds and their degradation products in environmental samples. nih.gov Derivatization techniques can also be employed to enhance the volatility and detectability of certain analytes. rsc.org

Table 2: Potential Transformation Products of this compound and Analytical Methods

| Potential Transformation Product | Formation Pathway | Common Analytical Techniques |

| 2,5-Dimethylphenyl heptanoate (B1214049) | Baeyer-Villiger Oxidation | GC-MS, LC-MS |

| 2,5-Dimethylphenol | Hydrolysis of the ester intermediate | GC-MS, HPLC |

| Heptanoic Acid | Hydrolysis of the ester intermediate | GC-MS (after derivatization), LC-MS |

| Oxidized Heptyl Chain Products | Alkyl Chain Oxidation | GC-MS, LC-MS |

| Hydroxylated Aromatic Intermediates | Aromatic Ring Hydroxylation | GC-MS, HPLC |

This table presents hypothetical transformation products based on known degradation pathways of similar compounds.

No Publicly Available Research Found on the Environmental Remediation of this compound Using Advanced Oxidation Processes

Despite a comprehensive search of scientific databases and public domain resources, no specific research findings or data are available concerning the environmental fate, degradation pathways, or the application of Advanced Oxidation Processes (AOPs) for the remediation of the chemical compound this compound.

Advanced Oxidation Processes are a class of environmental remediation technologies that utilize highly reactive oxygen species, such as hydroxyl radicals (•OH), to break down persistent organic pollutants in water and soil. nih.govscirp.org These processes, which include ozonation, Fenton and photo-Fenton reactions, and photocatalysis, are known to be effective in degrading a wide range of complex organic molecules, including aromatic compounds and ketones. nih.govscirp.orgmdpi.com

The general principles of AOPs suggest that a compound like this compound, which is an alkyl aryl ketone, would likely be susceptible to degradation by these methods. The expected reaction pathways would involve the oxidation of the heptyl chain and the breakdown of the dimethylphenyl aromatic ring. scirp.orgmdpi.com However, without specific studies on this compound, it is not possible to provide detailed information on its degradation efficiency, the byproducts formed, reaction kinetics, or optimal treatment conditions.

The absence of dedicated research on this compound means that no data tables or detailed research findings can be generated as requested. The environmental behavior and the efficacy of remediation techniques for any chemical compound are highly specific and cannot be accurately predicted without experimental data.

Q & A

Q. What are the recommended synthetic routes for 1-(2,5-Dimethylphenyl)heptan-1-one, and what reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves a two-step process:

Intermediate Formation : React 2,5-dimethylthiophenol with a halogenated precursor (e.g., bromoheptanone) using bases like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF or THF) .

Coupling Reaction : Introduce the fluorophenyl group via nucleophilic substitution or Friedel-Crafts acylation under controlled pH and temperature (60–80°C).

Optimization Tips :

Q. How can HPLC methods be applied to analyze and purify this compound?

Methodological Answer: Reverse-phase HPLC with a Newcrom R1 column is effective for separation. Key parameters:

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence the compound’s reactivity and biological activity?

Methodological Answer: Comparative studies with analogs reveal:

- Fluorine Positioning : The 2-fluoro substituent (vs. 4-fluoro) enhances electrophilicity at the ketone group, increasing reactivity in nucleophilic additions .

- Biological Impact : Fluorine at the 2-position improves binding affinity to enzymes (e.g., cytochrome P450) due to steric and electronic effects .

Experimental Design : - Synthesize analogs (e.g., 4-fluoro, non-fluorinated).

- Compare reaction rates (kinetic studies) and bioactivity (enzyme inhibition assays) .

Q. What experimental strategies resolve contradictions in toxicological data across studies?

Methodological Answer: Contradictions often arise from differences in exposure routes or model systems. Approaches include:

Standardized Protocols : Adopt OECD guidelines for consistent dosing (oral vs. inhalation) .

Cross-Species Validation : Compare toxicity in human cell lines (e.g., HepG2) and rodent models .

Mechanistic Studies : Use transcriptomics/proteomics to identify pathways affected by hepatic or renal toxicity .

Example : A study showing hepatic effects via oral administration but not inhalation may reflect bioavailability differences—address via pharmacokinetic profiling .

Q. How can computational modeling guide the design of derivatives with enhanced stability?

Methodological Answer:

- DFT Calculations : Predict electron density maps to identify reactive sites (e.g., ketone group susceptibility to hydrolysis) .

- MD Simulations : Assess solvation effects and conformational stability in biological membranes .

Validation : Synthesize top-ranked derivatives and test stability under accelerated conditions (e.g., 40°C/75% RH) .

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.